Cas no 4225-85-8 (2-Chloro-8-methylquinoline)

2-Chloro-8-methylquinoline is a halogenated quinoline derivative characterized by its chloro and methyl substituents at the 2- and 8-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its electron-deficient quinoline core and reactive chloro group facilitate selective functionalization, making it valuable for cross-coupling reactions and heterocyclic derivatization. The methyl group enhances solubility and influences steric and electronic properties, enabling tailored reactivity. The compound is typically supplied with high purity, ensuring consistent performance in research and industrial applications. Proper handling is advised due to its potential sensitivity to moisture and light.
2-Chloro-8-methylquinoline structure
2-Chloro-8-methylquinoline structure
Product Name:2-Chloro-8-methylquinoline
CAS No:4225-85-8
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD11108682
CID:856923
PubChem ID:21540195
Update Time:2025-06-26

2-Chloro-8-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-8-methylquinoline
    • 2-Chlor-8-methyl-chinolin
    • 2-chloro-8-methyl-quinoline
    • ZLKRFLIUXVCYKM-UHFFFAOYSA-N
    • AKOS013465676
    • CS-W021670
    • MFCD11108682
    • DB-070277
    • 4225-85-8
    • AS-17985
    • DTXSID40615753
    • SY041602
    • EN300-110376
    • SCHEMBL2133770
    • F0001-2435
    • W10449
    • SB67908
    • MDL: MFCD11108682
    • Inchi: 1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
    • InChI Key: ZLKRFLIUXVCYKM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2C=CC=C(C)C2=N1

Computed Properties

  • Exact Mass: 177.03500
  • Monoisotopic Mass: 177.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.1810 (rough estimate)
  • Melting Point: 59-61°C
  • Boiling Point: 292.84°C (rough estimate)
  • Refractive Index: 1.6224 (estimate)
  • PSA: 12.89000
  • LogP: 3.19660

2-Chloro-8-methylquinoline Security Information

2-Chloro-8-methylquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloro-8-methylquinoline Production Method

2-Chloro-8-methylquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:4225-85-8)2-Chloro-8-methylquinoline
Order Number:A872923
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):334.0
Email:sales@amadischem.com

2-Chloro-8-methylquinoline Related Literature

Additional information on 2-Chloro-8-methylquinoline

Introduction to 2-Chloro-8-methylquinoline (CAS No. 4225-85-8)

2-Chloro-8-methylquinoline, with the chemical formula C10H7ClN, is a heterocyclic organic compound belonging to the quinoline family. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. The presence of both a chlorine substituent and a methyl group on the quinoline ring system imparts unique reactivity and functionality, making it a valuable scaffold for drug discovery and material science applications.

The CAS number 4225-85-8 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise classification and reference. Quinoline derivatives have long been studied for their pharmacological properties, with many analogs exhibiting antimicrobial, antimalarial, and anticancer effects. Among these derivatives, 2-Chloro-8-methylquinoline stands out due to its enhanced stability and bioavailability compared to parent quinoline compounds.

In recent years, advancements in synthetic chemistry have enabled the development of novel methodologies for constructing complex quinoline derivatives. The introduction of chlorine at the 2-position and a methyl group at the 8-position in 2-Chloro-8-methylquinoline enhances its reactivity towards nucleophilic substitution reactions, allowing for further functionalization. This property is particularly useful in medicinal chemistry, where such modifications can improve binding affinity to biological targets.

One of the most compelling aspects of 2-Chloro-8-methylquinoline is its role as an intermediate in the synthesis of biologically active molecules. Researchers have leveraged this compound to develop inhibitors targeting various enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its utility in generating derivatives that interact with kinases and transcription factors, which are crucial in cancer therapy. The structural flexibility of 2-Chloro-8-methylquinoline allows chemists to fine-tune properties such as solubility, metabolic stability, and target specificity.

The molecular structure of 2-Chloro-8-methylquinoline consists of a benzene-like ring system fused with a pyridine ring, with specific functional groups attached at strategic positions. The chlorine atom at the 2-position increases electrophilicity, while the methyl group at the 8-position contributes to steric hindrance and electronic effects that can modulate biological activity. This balance makes it an attractive candidate for further derivatization.

Recent research has highlighted the potential of 2-Chloro-8-methylquinoline in developing novel antimicrobial agents. The quinoline scaffold is well-known for its activity against Gram-negative bacteria, and modifications such as chlorination can enhance this effect. In particular, studies have shown that derivatives of 2-Chloro-8-methylquinoline exhibit promising activity against multidrug-resistant strains by interfering with bacterial DNA gyrase and topoisomerase IV.

In addition to pharmaceutical applications, 2-Chloro-8-methylquinoline has found utility in material science. Its ability to form coordination complexes with metal ions has been explored for developing luminescent materials and catalysts. The chlorine substituent facilitates coordination with transition metals such as copper and zinc, leading to compounds with unique optical properties useful in sensors and display technologies.

The synthesis of 2-Chloro-8-methylquinoline typically involves multi-step organic reactions starting from readily available precursors like 8-methylnaphthalene or 2-chloroaniline. Modern synthetic approaches emphasize efficiency and sustainability, with catalytic methods reducing waste and energy consumption. Advances in flow chemistry have also enabled scalable production of this compound for industrial applications.

Evaluation of 2-Chloro-8-methylquinoline's pharmacokinetic profile is crucial for its translation from laboratory research to clinical use. Studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The compound demonstrates reasonable oral bioavailability and moderate metabolic clearance, suggesting potential for therapeutic development if further optimized.

The future direction of research on 2-Chloro-8-methylquinoline includes exploring its role in precision medicine. By integrating computational modeling with experimental validation, scientists aim to identify specific genetic markers that predict response to quinoline derivatives like this one. Such efforts could lead to personalized treatment strategies targeting diverse disease states.

In conclusion,2-Chloro-8-methylquinoline (CAS No. 4225-85-8) is a multifaceted compound with significant promise across pharmaceuticals and materials science. Its unique structural features enable diverse applications, from antimicrobial agents to advanced materials. Continued innovation in synthetic methodologies and biological evaluation will further unlock its potential contributions to science and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:4225-85-8)2-Chloro-8-methylquinoline
A872923
Purity:99%
Quantity:25g
Price ($):334.0
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